molecular formula C26H24N2O5 B11026014 N-[4-(acetylamino)phenyl]-2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetamide

Cat. No.: B11026014
M. Wt: 444.5 g/mol
InChI Key: SZJAASFWELQQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetamide is a synthetic acetamide derivative featuring a benzofurochromen core fused with a tetrahydrochromenone moiety. The compound’s structure includes a 4-acetylamino phenyl group linked via an acetamide bridge to a methyl-substituted benzofurochromen system.

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetamide

InChI

InChI=1S/C26H24N2O5/c1-14-19-11-21-18-5-3-4-6-22(18)32-24(21)13-23(19)33-26(31)20(14)12-25(30)28-17-9-7-16(8-10-17)27-15(2)29/h7-11,13H,3-6,12H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

SZJAASFWELQQBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)NC5=CC=C(C=C5)NC(=O)C

Origin of Product

United States

Preparation Methods

  • The synthetic routes for this compound involve several steps, and the key strategy often includes oxidative dearomatization and Diels-Alder cycloaddition reactions.
  • Specific reaction conditions and industrial production methods may vary based on the research group or manufacturer.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions depend on the specific transformation desired.
    • Major products formed from these reactions may include derivatives with modified functional groups or stereochemistry.
  • Scientific Research Applications

    • In chemistry, this compound serves as a valuable synthetic target due to its complex structure.
    • In biology, it may be studied for its interactions with cellular receptors or enzymes.
    • In medicine, researchers explore its potential therapeutic applications, such as anticancer properties.
    • In industry, it could be used as a precursor for other compounds or as a starting material for drug development.
  • Mechanism of Action

    • The compound likely exerts its effects through interactions with specific molecular targets.
    • Further research is needed to elucidate the precise pathways involved.
  • Comparison with Similar Compounds

    Table 1: Structural Comparison of Key Compounds

    Compound Name Molecular Formula Key Substituents/Functional Groups
    Target Compound C₂₃H₂₂N₂O₅ 4-acetylamino phenyl, 4-methyl-2-oxo-benzofurochromen
    2-(4-methyl-2-oxochromen-7-yl)oxy-N-[4-(triazoloazepine)phenyl]acetamide C₂₄H₂₄N₄O₃ Triazoloazepine, 4-methyl-2-oxochromen
    N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(benzisothiazole)acetamide C₁₆H₁₀ClF₃N₂O₄S Chloro-trifluoromethyl phenyl, benzisothiazole-1,1-dioxide

    Key Observations :

    • The target compound distinguishes itself with a 4-acetylamino phenyl group, which may enhance hydrogen-bonding interactions compared to the triazoloazepine group in the compound .
    • The compound incorporates a chloro-trifluoromethyl group , introducing strong electron-withdrawing effects that could alter metabolic stability or target binding .

    Spectroscopic and Physicochemical Properties

    NMR Analysis

    Comparative NMR studies (e.g., Figure 6 in ) reveal that chemical shifts in regions corresponding to protons near substituents (e.g., positions 29–36 and 39–44) are highly sensitive to structural modifications . For instance:

    • The target compound’s acetylamino group would likely induce distinct deshielding effects in region B (positions 29–36) compared to the triazoloazepine group in the compound.
    • The benzisothiazole-1,1-dioxide moiety in ’s compound may cause significant downfield shifts in region A (positions 39–44) due to its electron-deficient nature .

    Lumping Strategy Implications

    The lumping strategy () groups compounds with shared cores but divergent substituents for simplified modeling. For example:

    • The benzofurochromen core in the target compound and ’s analog could be lumped together in studies of oxidative metabolism. However, their differing substituents (acetylamino vs. triazoloazepine) would necessitate separate analyses for binding affinity or solubility .

    Table 2: Hypothetical Property Comparison Based on Structural Features

    Property Target Compound Compound Compound
    LogP (predicted) ~3.2 ~2.8 ~4.1
    Hydrogen-bond acceptors 5 3 4
    Metabolic stability (CYP3A4) Moderate Low (triazoloazepine) High (CF₃ group)

    Biological Activity

    N-[4-(acetylamino)phenyl]-2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

    The compound has the following chemical characteristics:

    • Molecular Formula : C22H24N2O4
    • Molecular Weight : 384.44 g/mol
    • Structure : The compound consists of an acetylamino group attached to a phenyl ring and a chromene derivative, contributing to its diverse biological activities.

    Antitumor Activity

    Recent studies have highlighted the compound's significant antitumor properties. For instance, it was evaluated for its cytotoxic effects against various cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The results indicated that the compound exhibits a high inhibition rate and low IC50 values when compared to standard chemotherapeutics like Sunitinib.

    Cell Line Inhibition Rate (%) IC50 (μM)
    A54999.938.99
    HepG299.986.92
    DU14599.937.89
    MCF7100.398.26

    These findings suggest that the compound could serve as a promising lead for further development in cancer therapy .

    The mechanism by which N-[4-(acetylamino)phenyl]-2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetamide induces apoptosis in cancer cells involves several pathways:

    • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the S phase.
    • Mitochondrial Dysfunction : It alters the mitochondrial membrane potential, leading to apoptosis.
    • Protein Expression Modulation : The treatment upregulates pro-apoptotic proteins (e.g., Bax) and downregulates anti-apoptotic proteins (e.g., Bcl-2), with activation of caspase-3 observed in treated cells .

    Case Studies

    • Study on HepG2 Cells : In a controlled laboratory setting, HepG2 cells treated with varying concentrations of the compound showed a concentration-dependent increase in apoptosis markers such as Bax and caspase-3 activation. The study concluded that the compound's mechanism is primarily mediated through mitochondrial pathways .
    • Comparative Study with Sunitinib : A comparative analysis demonstrated that N-[4-(acetylamino)phenyl]-2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H- benzofuro[3,2-g]chromen-3-yl)acetamide outperformed Sunitinib in terms of both inhibition rates and IC50 values across multiple cancer cell lines .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.